molecular formula C19H17N3O3S B11087937 2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11087937
M. Wt: 367.4 g/mol
InChI Key: FFGGAFNFNGMDDP-RVDMUPIBSA-N
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Description

2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes an imidazole ring, a benzylidene group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple stepsThe final step involves the addition of the sulfanylacetamide group under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzylidene group can produce benzyl derivatives .

Scientific Research Applications

2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-7-13(16)11-15-18(24)22(14-8-3-2-4-9-14)19(21-15)26-12-17(20)23/h2-11H,12H2,1H3,(H2,20,23)/b15-11+

InChI Key

FFGGAFNFNGMDDP-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)N)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=N2)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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